N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is an organic compound belonging to the class of phenylpyrroles These compounds are characterized by a benzene ring linked to a pyrrole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high purity products. Industrial production methods may involve the use of solid-phase synthesis or photocatalytic synthesis to achieve large-scale production.
Chemical Reactions Analysis
N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be investigated for its therapeutic potential. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to the medium-chain acyl coenzyme A dehydrogenase response element NRRE-1 and may act as an important regulator of the MCAD promoter. This interaction can influence various biological pathways and processes.
Comparison with Similar Compounds
N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds such as pyrrolidine derivatives and phenylpyrroles. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities.
Properties
IUPAC Name |
N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-7-9-15(10-8-14)12-21-13-16(11-18(21)22)19(23)20-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDDOAURUOZFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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